molecular formula C16H17F2NO2S2 B6541162 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1060194-35-5

2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No. B6541162
CAS RN: 1060194-35-5
M. Wt: 357.4 g/mol
InChI Key: FCFVTMGOCRDKNZ-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is a six-membered ring with alternating double bonds, substituted with two fluorine atoms at the 2nd and 5th positions. Attached to the benzene ring is a sulfonamide group (-SO2NH2). The nitrogen of the sulfonamide is further substituted with a [1-(thiophen-2-yl)cyclopentyl]methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the introduction of the fluorine atoms, the attachment of the sulfonamide group, and the addition of the [1-(thiophen-2-yl)cyclopentyl]methyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The benzene ring provides a degree of stability to the molecule due to its aromaticity. The electronegative fluorine atoms may influence the electronic distribution in the molecule. The sulfonamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzene ring could undergo electrophilic aromatic substitution reactions. The presence of the electronegative fluorine atoms might direct these reactions to certain positions on the ring. The sulfonamide group could be involved in a variety of reactions, particularly if conditions allow for the formation of a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, ability to form hydrogen bonds, and steric hindrance could all play a role. These properties would influence things like the compound’s solubility, melting point, boiling point, and reactivity .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit. If it does exhibit antibacterial properties, for example, it could be of interest in the development of new antibiotics .

properties

IUPAC Name

2,5-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S2/c17-12-5-6-13(18)14(10-12)23(20,21)19-11-16(7-1-2-8-16)15-4-3-9-22-15/h3-6,9-10,19H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFVTMGOCRDKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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